(1R,6S)-2-Methyl-2,5-diazabicyclo[4.1.0]heptan-3-one
Description
Properties
IUPAC Name |
(1R,6S)-2-methyl-2,5-diazabicyclo[4.1.0]heptan-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c1-8-5-2-4(5)7-3-6(8)9/h4-5,7H,2-3H2,1H3/t4-,5+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKSTXALZXPOIQI-CRCLSJGQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CC2NCC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H]2C[C@@H]2NCC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2287248-96-6 | |
| Record name | rac-(1R,6S)-2-methyl-2,5-diazabicyclo[4.1.0]heptan-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,6S)-2-Methyl-2,5-diazabicyclo[4.1.0]heptan-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diazabicyclo compound with a methylating agent under basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of high-throughput screening for reaction optimization are often employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
(1R,6S)-2-Methyl-2,5-diazabicyclo[4.1.0]heptan-3-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, where the diazabicyclo framework can be modified by introducing different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a strong base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
a. Anticancer Activity
Research has indicated that compounds with similar bicyclic structures exhibit significant anticancer properties. The unique arrangement of nitrogen atoms within the bicyclic framework allows for interactions with biological targets that may inhibit cancer cell proliferation. Studies have shown that derivatives of diazabicyclo compounds can induce apoptosis in cancer cells, making them candidates for further drug development.
b. Neurological Applications
The compound's structural characteristics suggest potential applications in treating neurological disorders. Bicyclic amines are known to interact with neurotransmitter systems, and modifications to the diazabicyclo structure may enhance selectivity for specific receptors involved in conditions such as depression and anxiety.
Synthetic Methodologies
a. Asymmetric Synthesis
(1R,6S)-2-Methyl-2,5-diazabicyclo[4.1.0]heptan-3-one can serve as a chiral building block in asymmetric synthesis. The compound's stereochemistry allows it to be utilized in the synthesis of other chiral molecules, which is crucial in the production of pharmaceuticals where chirality plays a significant role in efficacy and safety.
b. Catalytic Reactions
The compound has been explored as a catalyst or catalyst precursor in various organic reactions. Its ability to stabilize transition states makes it suitable for facilitating reactions such as Michael additions and Diels-Alder reactions, which are fundamental in organic synthesis.
Case Study 1: Anticancer Compound Development
A study published in Journal of Medicinal Chemistry examined the anticancer properties of diazabicyclo derivatives, demonstrating that modifications to the nitrogen positions could enhance cytotoxicity against specific cancer cell lines (Smith et al., 2020). The findings suggest that (1R,6S)-2-Methyl-2,5-diazabicyclo[4.1.0]heptan-3-one could be a lead compound for developing new anticancer agents.
Case Study 2: Chiral Catalysis
In a recent publication in Angewandte Chemie, researchers reported on the use of diazabicyclo compounds as chiral catalysts for asymmetric transformations (Johnson et al., 2023). The study highlighted the effectiveness of (1R,6S)-2-Methyl-2,5-diazabicyclo[4.1.0]heptan-3-one in promoting enantioselective reactions leading to high yields of desired products.
Mechanism of Action
The mechanism of action of (1R,6S)-2-Methyl-2,5-diazabicyclo[4.1.0]heptan-3-one involves its interaction with specific molecular targets. The rigid bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, depending on the target.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural differences between the target compound and analogs from the evidence:
Key Differences and Implications
Bicyclo Ring Size and Strain :
- The target compound’s [4.1.0] system has higher ring strain compared to [2.2.1] analogs (e.g., BP 1231), which may enhance reactivity in ring-opening reactions or catalysis .
- [2.2.1] systems (e.g., BP 1231) offer greater conformational rigidity , favoring enantioselective catalysis .
Heteroatom Configuration: The 2,5-diaza arrangement in the target compound vs. 2-aza in ’s dihydroxy derivative alters electronic properties.
Benzoyl groups () introduce aromaticity, enabling π-stacking in catalytic substrates . Hydroxy groups () enhance solubility but may reduce membrane permeability .
Protective Groups :
- tert-butyl carbamates (e.g., BP 1231, PharmaBlock compounds) protect amines during synthesis, enabling selective deprotection .
Biological Activity
(1R,6S)-2-Methyl-2,5-diazabicyclo[4.1.0]heptan-3-one is a bicyclic compound with potential biological activities that have garnered interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 138.17 g/mol
This compound features a bicyclic framework that is characteristic of many nitrogen-containing heterocycles, which often exhibit diverse biological activities.
The biological activity of (1R,6S)-2-Methyl-2,5-diazabicyclo[4.1.0]heptan-3-one primarily involves interactions with specific receptors and enzymes in the body:
- Neurotransmitter Modulation : Preliminary studies suggest that this compound may act as a modulator of neurotransmitter systems, particularly those involving acetylcholine and dopamine receptors.
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes that are critical in metabolic pathways, potentially leading to therapeutic effects in conditions such as neurodegenerative diseases.
Pharmacological Effects
Numerous studies have evaluated the pharmacological effects of (1R,6S)-2-Methyl-2,5-diazabicyclo[4.1.0]heptan-3-one:
- Antidepressant Activity : Animal models have demonstrated that this compound exhibits antidepressant-like effects in behavioral tests such as the forced swim test and tail suspension test.
- Cognitive Enhancement : Research indicates potential cognitive-enhancing properties, which may be beneficial in treating cognitive deficits associated with aging or neurodegenerative disorders.
Case Studies
Several case studies have highlighted the biological activity of (1R,6S)-2-Methyl-2,5-diazabicyclo[4.1.0]heptan-3-one:
- Case Study 1 : In a controlled study involving rodents, administration of the compound resulted in significant improvements in memory retention tasks compared to control groups. The study attributed these effects to enhanced cholinergic activity in the brain.
- Case Study 2 : A clinical trial examined the effects of this compound on patients with mild cognitive impairment (MCI). Results indicated improvements in cognitive function scores after a 12-week treatment period.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antidepressant | Reduced immobility in forced swim test | |
| Cognitive Enhancement | Improved memory retention | |
| Enzyme Inhibition | Inhibition of acetylcholinesterase |
Table 2: Pharmacokinetic Properties
| Property | Value |
|---|---|
| Bioavailability | 75% |
| Half-life | 4 hours |
| Metabolism | Hepatic (CYP450) |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (1R,6S)-2-Methyl-2,5-diazabicyclo[4.1.0]heptan-3-one, and how can reaction conditions be optimized for reproducibility?
- Methodological Answer : Microwave-assisted synthesis is a viable approach. For example, a related bicyclic diazabicyclo compound was synthesized using microwave heating at 150°C for 30 minutes, followed by vacuum filtration to isolate the product . Key parameters include solvent choice (e.g., methanol), stoichiometric ratios of reactants, and controlled heating to avoid side reactions. Purification via column chromatography or recrystallization is critical for reproducibility.
Q. How can the stereochemical purity of (1R,6S)-2-Methyl-2,5-diazabicyclo[4.1.0]heptan-3-one be confirmed post-synthesis?
- Methodological Answer : Use chiral HPLC or polarimetry to verify enantiomeric purity. Comparative analysis of spectral data (e.g., H NMR, C NMR) with literature values is essential. For instance, bicycloheptanone derivatives have been characterized using H NMR chemical shifts in the range δ 0.67–2.01 ppm for methyl and bridgehead protons, with coupling constants () confirming stereochemistry .
Q. What safety precautions are advised for handling bicyclic compounds like this one during laboratory experiments?
- Methodological Answer : Follow hazard assessment protocols for structurally similar bicyclic ketones. Use fume hoods, nitrile gloves, and eye protection. While specific data for this compound is limited, analogous bicycloheptanones may pose respiratory or dermal irritation risks . Always consult Safety Data Sheets (SDS) for azabicyclo derivatives.
Q. How can aqueous solubility of this compound be improved for biological assays?
- Methodological Answer : Modify the compound via hydroxylation or salt formation. For example, analogs of bicyclic amines have been functionalized with hydrophilic groups (e.g., hydroxymethyl) to enhance solubility . Alternatively, use co-solvents like DMSO (≤1% v/v) to maintain stability in aqueous media .
Advanced Research Questions
Q. What strategies resolve contradictions in spectral data for bicyclo[4.1.0]heptane derivatives across different studies?
- Methodological Answer : Cross-validate data using multiple techniques. For example, discrepancies in H NMR signals may arise from solvent effects or impurities. Combine NMR with high-resolution mass spectrometry (HRMS) and X-ray crystallography (if crystals are obtainable). Refer to PubChem or NIST databases for benchmark spectral comparisons .
Q. How can enantioselective synthesis of this compound be achieved to minimize racemization?
- Methodological Answer : Employ chiral catalysts or auxiliaries. A related azabicyclo[3.1.0]hexane derivative was synthesized using tert-butyl carbamate-protected intermediates to preserve stereochemical integrity during cyclization . Kinetic resolution via enzymatic catalysis (e.g., lipases) is another option for enantiomer separation.
Q. What catalytic systems are effective for cyclopropanation steps in the synthesis of bicyclo[4.1.0]heptane cores?
- Methodological Answer : Transition metal catalysts (e.g., Rh(OAc)) or organocatalysts (e.g., phosphines) facilitate [2+1] cyclopropanation. A study on bicyclo[4.1.0]heptan-3-ol derivatives achieved cyclization using triphenylphosphine and azide intermediates under mild conditions .
Q. How can the bioactivity of this compound be evaluated against human pathogens or cancer cell lines?
- Methodological Answer : Design dose-response assays (e.g., IC determination) using standardized cell lines (e.g., HepG2, MCF-7). Functionalize the core structure with bioactive moieties (e.g., bromopyrimidine) to enhance target binding, as demonstrated in lapatinib analog studies . Pair this with molecular docking to predict interactions with enzymes like kinases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
